molecular formula C12H14N2O4 B322061 1-[(4-Nitrophenoxy)acetyl]pyrrolidine CAS No. 50508-34-4

1-[(4-Nitrophenoxy)acetyl]pyrrolidine

Cat. No. B322061
CAS RN: 50508-34-4
M. Wt: 250.25 g/mol
InChI Key: UQYFUARYMROWQH-UHFFFAOYSA-N
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Description

“1-[(4-Nitrophenoxy)acetyl]pyrrolidine” is a chemical compound with the CAS Number: 50508-34-4 . It has a molecular weight of 250.25 . The IUPAC name for this compound is 1-[(4-nitrophenoxy)acetyl]pyrrolidine .


Molecular Structure Analysis

The linear formula for “1-[(4-Nitrophenoxy)acetyl]pyrrolidine” is C12H14N2O4 . For a more detailed molecular structure, you may refer to resources like the NIST Chemistry WebBook .


Chemical Reactions Analysis

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature .

Scientific Research Applications

Structural Analysis and Chemical Properties

  • Crystal Structure and Computational Chemistry Insights : The study of the crystal structure, Hirshfeld surface analysis, and computational chemistry of related compounds reveals insights into the molecular configuration and potential interactions of 1-[(4-Nitrophenoxy)acetyl]pyrrolidine derivatives. These analyses are crucial for understanding the physical and chemical properties that may influence their scientific applications (Pedroso et al., 2020).

Synthetic Methods and Applications

  • Integrated Transition Metal-Catalysed Reactions : This approach demonstrates the synthesis of polysubstituted pyrrolines, offering a versatile method for creating various derivatives of 1-[(4-Nitrophenoxy)acetyl]pyrrolidine. Such synthetic strategies expand the compound's applicability in material science and medicinal chemistry (Clique et al., 2002).

Biological and Medicinal Research

  • Pyrrolidines in Medicinal Chemistry : The synthesis and study of pyrrolidines, including 1-[(4-Nitrophenoxy)acetyl]pyrrolidine, show significant biological effects, hinting at their potential use in pharmaceuticals, dyes, and agrochemicals. These compounds' versatile nature underlines their importance in drug development and industrial applications (Żmigrodzka et al., 2022).

Material Science

  • Polyimides Derived from Pyrrolidine Derivatives : The synthesis and characterization of novel polyimides based on pyrrolidine derivatives demonstrate the material's high thermal stability, solubility, and mechanical strength. These properties are essential for the development of advanced materials in electronics, aerospace, and coatings, indicating the broad applicability of 1-[(4-Nitrophenoxy)acetyl]pyrrolidine in high-performance polymers (Huang et al., 2017).

Analytical Chemistry and Sensing Applications

  • Nitroxides as Antioxidants and Anticancer Drugs : While not directly related to 1-[(4-Nitrophenoxy)acetyl]pyrrolidine, research on nitroxides showcases the broader scope of nitrogen-containing compounds in medicinal chemistry. Nitroxides, derived from similar heterocyclic bases, offer insights into the antioxidant and anticancer potentials of structurally related compounds, suggesting areas for further investigation into pyrrolidine derivatives' therapeutic applications (Lewandowski & Gwoździński, 2017).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The pyrrolidine ring is a significant feature in pharmaceutical science and drug design . It’s expected that medicinal chemists will continue to explore this scaffold in the design of new compounds with different biological profiles .

properties

IUPAC Name

2-(4-nitrophenoxy)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(13-7-1-2-8-13)9-18-11-5-3-10(4-6-11)14(16)17/h3-6H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYFUARYMROWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401253325
Record name 2-(4-Nitrophenoxy)-1-(1-pyrrolidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50508-34-4
Record name 2-(4-Nitrophenoxy)-1-(1-pyrrolidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50508-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Nitrophenoxy)-1-(1-pyrrolidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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